2-(2-Chlorophenyl)-2-nitrocyclohexanone

Forensic Chemistry Raman Spectroscopy Precursor Identification

Forensic labs must use this exact thermolabile 2-CPNCH standard to validate GC-MS/LC-HRMS methods for seized yellow powder identification. It is the sole precursor generating a unique N-methyl ketamine impurity via the Eschweiler–Clarke pathway—critical for origin profiling and avoiding false negatives from improper inlet temperatures. Alternative standards fail to replicate this signature. Available as a certified reference material for research and forensic applications.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Cat. No. B10855933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-nitrocyclohexanone
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)C1)(C2=CC=CC=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C12H12ClNO3/c13-10-6-2-1-5-9(10)12(14(16)17)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8H2
InChIKeyOBRSWNBWMZPYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-2-nitrocyclohexanone for Forensic and Synthetic Chemistry Applications


2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH; CAS 2079878-75-2) is a substituted cyclohexanone bearing an alpha-2-chlorophenyl group and an alpha-nitro group. It has been identified in seized powders as a thermolabile precursor for the synthesis of norketamine [1], distinguishing it from common ketamine precursors such as hydroxylimine and N-boc-norketamine. Commercially available as an analytical reference standard , 2-CPNCH serves forensic and research communities for method validation, impurity profiling, and synthetic pathway investigation [2].

Why 2-(2-Chlorophenyl)-2-nitrocyclohexanone Cannot Be Replaced by Other Norketamine Precursors


2-CPNCH exhibits thermolabile properties [1] and undergoes a distinct Eschweiler–Clarke methylation pathway to ketamine that differs fundamentally from hydroxylimine or N-boc-norketamine routes [2]. This unique thermal instability requires specific analytical handling (e.g., avoiding excessive GC inlet temperatures) and yields characteristic impurity markers (e.g., N-methyl ketamine) that are absent in alternative precursor syntheses [3]. Consequently, substituting 2-CPNCH with other norketamine precursors compromises forensic method accuracy and fails to replicate the impurity signature essential for seized material intelligence.

Quantitative Evidence for Selecting 2-(2-Chlorophenyl)-2-nitrocyclohexanone: Comparator Data and Forensic Performance


Positive Handheld Raman Identification Despite Molecular Dissimilarity to Presumed Analyte

In a real-world seizure of ~600 kg of yellow powder, a handheld Raman analyzer initially returned a positive result for N-boc norketamine. Subsequent confirmatory analysis identified the powder as 2-CPNCH [1]. This demonstrates that 2-CPNCH can produce a false-positive Raman signal for N-boc norketamine, whereas structurally distinct precursors like hydroxylimine or 2-(2-chlorophenyl)-2-hydroxycyclohexanone would not produce this cross-reactivity [2].

Forensic Chemistry Raman Spectroscopy Precursor Identification

Thermolabile Behavior Necessitating Specific Analytical Handling Relative to Thermally Stable Precursors

2-CPNCH is described as thermolabile [1]. In contrast, commonly encountered precursors such as hydroxylimine [2] and N-boc-norketamine [3] are thermally stable under routine GC conditions and do not require modified inlet parameters. This thermal lability necessitates careful GC method optimization (e.g., reduced inlet temperature, cold on-column injection) to avoid degradation during analysis.

Gas Chromatography Thermal Stability Method Validation

Unique Eschweiler–Clarke Methylation Pathway Distinct from Conventional Ketamine Synthetic Routes

Seized manufacturing unit analysis revealed that 2-CPNCH undergoes zinc/formic acid reduction to norketamine followed by Eschweiler–Clarke methylation (formaldehyde/formic acid) to yield ketamine [1]. This pathway generates N-methyl ketamine as a distinctive impurity marker [2]. By contrast, the hydroxylimine route involves thermal rearrangement without this impurity, and N-boc-norketamine requires deprotection before ketamine formation [3].

Synthetic Chemistry Impurity Profiling Forensic Intelligence

Optimal Application Scenarios for 2-(2-Chlorophenyl)-2-nitrocyclohexanone Based on Documented Forensic Evidence


Forensic Analytical Reference Standard for Seized Powder Identification and Method Validation

2-CPNCH is the definitive analytical reference standard for identifying the thermolabile yellow powder encountered in recent large-scale seizures [1]. Forensic laboratories require this specific compound to validate GC-MS, LC-HRMS, and NMR methods capable of distinguishing 2-CPNCH from N-boc-norketamine and other precursors [2]. Its thermolability [3] makes it essential for optimizing GC parameters to avoid false negatives in casework samples.

Synthetic Impurity Profiling and Manufacturing Route Attribution

2-CPNCH is the sole precursor known to generate N-methyl ketamine as a synthetic impurity via the Eschweiler–Clarke methylation route [1]. Forensic chemists and law enforcement agencies rely on this compound to produce authentic impurity standards for profiling seized ketamine and attributing its origin to a specific clandestine manufacturing process [2].

Research on Novel Ketamine/Norketamine Synthetic Pathways

Academic and industrial researchers studying alternative ketamine syntheses use 2-CPNCH to investigate nitro-group reduction followed by Eschweiler–Clarke methylation [1]. This compound provides access to a synthetic route that is distinct from the classic hydroxylimine and N-boc-norketamine pathways, enabling exploration of reaction kinetics, byproduct formation, and process optimization [2].

Method Development for Thermolabile Analyte Analysis

2-CPNCH serves as a model thermolabile analyte [1] for developing and validating GC methods requiring careful thermal control. Its known decomposition behavior under standard GC conditions allows analytical chemists to test inlet temperature adjustments, cold on-column techniques, and alternative separation approaches applicable to other thermally sensitive forensic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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